
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure.
Méthodes De Préparation
The synthesis of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with acylating agents, followed by cyclization to form the isoindoline core. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects. The specific pathways involved depend on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
1-(4,5,6,7-Tetrahydro-2H-isoindol-2-yl)ethanone can be compared with other isoindoline derivatives, such as:
N-(Benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3-dione: This compound is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in chlorophyll biosynthesis.
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This derivative exhibits herbicidal activity and is used in agricultural applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
51254-01-4 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(4,5,6,7-tetrahydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h6-7H,2-5H2,1H3 |
Clé InChI |
FPCUNDJCAGMMKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C2CCCCC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


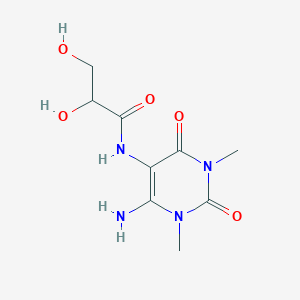
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

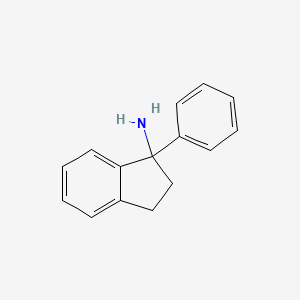


![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
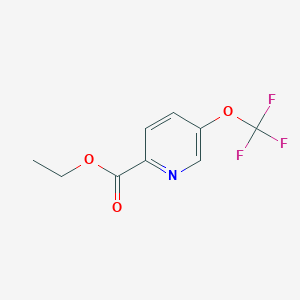

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
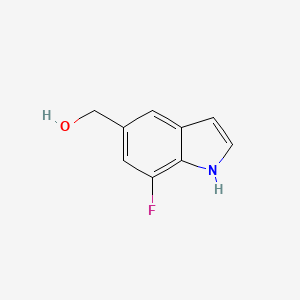
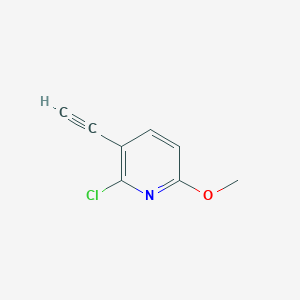

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
